Delamanid

Übersicht

Beschreibung

Delamanid is a nitro-dihydro-imidazooxazole derivative used primarily in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is known for its potent in vitro and in vivo antitubercular activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . This compound is marketed under the trade name Deltyba and is approved for use in several countries, including Japan and those in the European Union .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Delamanid is synthesized through a multi-step process involving the formation of the imidazooxazole core followed by the introduction of various functional groups. The key steps include:

- Formation of the imidazooxazole ring.

- Introduction of the nitro group.

- Attachment of the trifluoromethoxyphenoxy and piperidinylphenoxy groups.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-pressure homogenization for emulsification.

- Spray-drying to form a dried powder.

- Ensuring stability through nanoencapsulation to enhance aqueous dissolution kinetics .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Delamanid durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Nitrogruppe wird zu einem Amin reduziert.

Oxidation: Der Imidazooxazol-Ring kann unter bestimmten Bedingungen oxidiert werden.

Substitution: Funktionelle Gruppen am Imidazooxazol-Ring können durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle.

Oxidation: Einsatz von Oxidationsmitteln wie Kaliumpermanganat.

Substitution: Nucleophile Substitutionsreaktionen unter Verwendung geeigneter Nucleophile.

Hauptprodukte:

- Die Reduktion der Nitrogruppe führt zur Bildung eines Amin-Derivats.

- Die Oxidation des Imidazooxazol-Rings kann verschiedene oxidierte Derivate hervorbringen.

- Substitutionsreaktionen ergeben eine Vielzahl von substituierten Imidazooxazol-Verbindungen .

Wissenschaftliche Forschungsanwendungen

Delamanid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Nitroimidazol-Derivaten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Mycobacterium tuberculosis und andere Bakterienstämme.

Medizin: Wird hauptsächlich zur Behandlung von multiresistenten Tuberkulose eingesetzt. .

Industrie: Einsatz bei der Entwicklung neuer Antituberkulose-Medikamente und -Formulierungen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese von Methoxy- und Keto-Mycolsäuren hemmt, die essentielle Bestandteile der Mycobakterien-Zellwand sind. Es ist ein Prodrug, das zur Aktivierung durch das mycobakterielle F420-Coenzymsystem, einschließlich der Deazaflavin-abhängigen Nitroreduktase, benötigt wird. Diese Aktivierung führt zur Bildung von reaktiven Stickstoffspezies, die die Synthese von Mycolsäuren stören und letztendlich die Bakterien abtöten .

Ähnliche Verbindungen:

Pretomanid: Ein weiteres Nitroimidazol-Derivat, das zur Behandlung von Tuberkulose eingesetzt wird.

Isoniazid: Ein Anti-Tuberkulose-Medikament der ersten Wahl, das die Mycolsäure-Synthese hemmt.

Rifampicin: Ein Antibiotikum, das die bakterielle RNA-Synthese hemmt.

Vergleich:

This compound vs. Pretomanid: This compound zeigt eine höhere in-vitro-Potenz gegen multiresistente und extensiv resistente Tuberkulose-Stämme im Vergleich zu Pretomanid.

This compound vs. Isoniazid: Obwohl beide die Mycolsäure-Synthese hemmen, hat this compound einen anderen Mechanismus, der das F420-Coenzymsystem beinhaltet.

This compound vs. Rifampicin: This compound zielt auf die Mycolsäure-Synthese ab, während Rifampicin die RNA-Synthese hemmt, wodurch sie sich in der Kombinationstherapie ergänzen

Der einzigartige Wirkmechanismus von this compound und seine Wirksamkeit gegen medikamentenresistente Stämme machen es zu einer wertvollen Ergänzung des Arsenals von Antituberkulose-Medikamenten.

Wirkmechanismus

Delamanid exerts its effects by inhibiting the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. It is a prodrug that requires activation by the mycobacterial F420 coenzyme system, including the deazaflavin-dependent nitroreductase. This activation leads to the generation of reactive nitrogen species, which disrupt the synthesis of mycolic acids and ultimately kill the bacteria .

Vergleich Mit ähnlichen Verbindungen

Pretomanid: Another nitroimidazole derivative used in the treatment of tuberculosis.

Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.

Rifampicin: An antibiotic that inhibits bacterial RNA synthesis.

Comparison:

Delamanid vs. Pretomanid: this compound exhibits greater in vitro potency against multidrug-resistant and extensively drug-resistant tuberculosis strains compared to pretomanid.

This compound vs. Isoniazid: While both inhibit mycolic acid synthesis, this compound has a distinct mechanism involving the F420 coenzyme system.

This compound vs. Rifampicin: this compound targets mycolic acid synthesis, whereas rifampicin inhibits RNA synthesis, making them complementary in combination therapy

This compound’s unique mechanism of action and its efficacy against drug-resistant strains make it a valuable addition to the arsenal of antitubercular drugs.

Biologische Aktivität

Delamanid, a novel compound from the nitro-dihydro-imidazooxazole class, has emerged as a significant agent in the fight against multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, coupled with potent biological activity against various strains of Mycobacterium tuberculosis (MTB), positions it as a valuable addition to existing tuberculosis therapies.

This compound primarily functions by inhibiting the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. This inhibition is mediated through the activation of this compound by the enzyme deazaflavin-dependent nitroreductase (Ddn), which facilitates its conversion into a reactive intermediate that disrupts mycolic acid production .

Key Mechanistic Insights:

- Pro-drug Activation : this compound is a pro-drug that requires metabolic activation by Ddn, which is specific to mycobacteria and not present in human cells, thereby minimizing potential toxicity .

- Inhibition of Mycolic Acid Synthesis : The drug targets methoxy-mycolic and keto-mycolic acid synthesis pathways, critical for mycobacterial cell wall integrity .

- Selective Activity : The selective activation mechanism helps explain this compound's efficacy against mycobacteria while avoiding genotoxic effects in humans .

In Vitro Studies

This compound has demonstrated potent antibacterial activity in vitro against both drug-susceptible and drug-resistant strains of MTB. The minimum inhibitory concentration (MIC) ranges from 0.006 to 0.024 μg/ml, indicating high potency . Notably, studies reveal:

- No Cross-Resistance : this compound does not exhibit cross-resistance with first-line anti-TB drugs such as rifampicin and isoniazid, making it an effective option for patients who have failed previous treatments .

- Post-Antibiotic Effect : It shows a significant post-antibiotic effect on intracellular organisms after pulsed therapy, comparable to rifampicin .

Clinical Trials

Clinical investigations have confirmed this compound's efficacy in real-world settings:

- Early Bactericidal Activity : A study involving smear-positive TB patients showed that this compound significantly reduced colony-forming units (CFUs) over a 14-day treatment period, with higher doses correlating with greater reductions .

- Randomized Trials : In a placebo-controlled trial on MDR-TB patients, this compound combined with an optimized background regimen resulted in higher sputum culture conversion rates compared to placebo .

Case Studies

A review of clinical outcomes indicated that treatment with this compound for six months led to improved patient outcomes and reduced mortality rates among MDR-TB patients .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | MIC of 0.006-0.024 μg/ml; no cross-resistance with first-line drugs; significant post-antibiotic effect observed. |

| Clinical Trials | Significant reduction in CFUs; higher sputum culture conversion rates in treated groups. |

| Case Studies | Improved outcomes and reduced mortality in patients treated with this compound alongside optimized regimens. |

Resistance Mechanisms

Despite its effectiveness, resistance to this compound can occur. Mutations in coenzyme F420 genes have been implicated as mechanisms for resistance in mycobacteria . Understanding these resistance pathways is crucial for developing strategies to mitigate treatment failures.

Eigenschaften

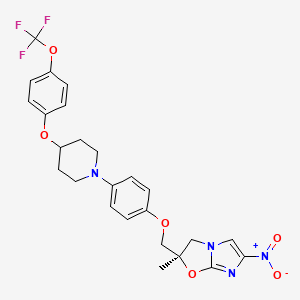

IUPAC Name |

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOLTSRNUSPPH-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218326 | |

| Record name | Delamanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Delamanid is a prodrug that requires biotransformation via via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity against both growing and nongrowing mycobacteria. Mutations in one of five coenzyme F420 genes, _fgd, Rv3547, fbiA, fbiB, and fbiC_ has been proposed as the mechanism of resistance to delamanid. Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative is thought to mediate antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria. Nitroimidazooxazole derivative is thought to generate reactive nitrogen species, including nitrogen oxide (NO). However unlike isoniazid, delamanid does not alpha-mycolic acid. | |

| Record name | Delamanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

681492-22-8 | |

| Record name | Delamanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681492-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delamanid [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delamanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delamanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAMANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.